molecular formula C20H21N3O4 B257380 N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Cat. No. B257380
M. Wt: 367.4 g/mol
InChI Key: XXWKHPOMZPVWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic compound with potential therapeutic properties. It has been extensively studied in the scientific community due to its unique chemical structure and potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which help to reduce oxidative stress and prevent cell damage. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is its potential therapeutic properties. It has been extensively studied and has shown promising results in various preclinical studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it could be studied for its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions. Finally, its potential use as a therapeutic agent in cancer treatment could be further explored.

Synthesis Methods

The synthesis of N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves the reaction of 4-isobutoxyphenyl hydrazine with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride and sodium azide to yield the final product. This synthetic method has been optimized to produce high yields of pure compound, making it ideal for large-scale production.

Scientific Research Applications

N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3-methoxy-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-13(2)12-26-16-9-7-14(8-10-16)18-19(23-27-22-18)21-20(24)15-5-4-6-17(11-15)25-3/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

XXWKHPOMZPVWDD-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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